molecular formula C11H22ClNO2 B4904798 butyl 6-methyl-2-piperidinecarboxylate hydrochloride

butyl 6-methyl-2-piperidinecarboxylate hydrochloride

Cat. No.: B4904798
M. Wt: 235.75 g/mol
InChI Key: KEXDWNYDFPGSCM-UHFFFAOYSA-N
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Description

Butyl 6-methyl-2-piperidinecarboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Properties

IUPAC Name

butyl 6-methylpiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-3-4-8-14-11(13)10-7-5-6-9(2)12-10;/h9-10,12H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXDWNYDFPGSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CCCC(N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-methyl-2-piperidinecarboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Substitution Reactions:

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. Catalysts such as palladium or rhodium are commonly used to facilitate hydrogenation and other key reactions .

Chemical Reactions Analysis

Types of Reactions

Butyl 6-methyl-2-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and other electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

Butyl 6-methyl-2-piperidinecarboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 6-methyl-2-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 6-methyl-2-piperidinecarboxylate
  • 6-Methyl-2-piperidinecarboxylate hydrochloride
  • Butyl 2-piperidinecarboxylate hydrochloride

Uniqueness

Butyl 6-methyl-2-piperidinecarboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methyl groups on the piperidine ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug design and synthesis .

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